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Compound of Interest

Compound Name: 2,5-Dibromo-3-nitropyridine

Cat. No.: B098540

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2,5-
Dibromo-3-nitropyridine (CAS No. 15862-37-0). Due to the limited availability of publicly
accessible, detailed quantitative spectral data, this document focuses on predicted spectral
characteristics based on the molecular structure and spectroscopic principles, alongside
generalized experimental protocols for data acquisition.

Introduction

2,5-Dibromo-3-nitropyridine is a halogenated and nitrated pyridine derivative. Its structural
features, including the electron-withdrawing nitro group and the two bromine atoms on the
pyridine ring, significantly influence its chemical reactivity and spectral properties. This guide
serves as a valuable resource for the identification and characterization of this compound using
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2,5-Dibromo-3-nitropyridine.
These predictions are based on the analysis of its chemical structure and comparison with data
from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 2,5-Dibromo-3-nitropyridine
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

8.8-9.1 d 2.0-3.0 H-6

8.4-87 d 2.0-3.0 H-4

Note: The chemical shifts are predicted for a solution in a deuterated solvent such as CDCls.
The downfield shifts are due to the deshielding effects of the electronegative nitro group and
bromine atoms.

Table 2: Predicted 13C NMR Spectral Data for 2,5-Dibromo-3-nitropyridine

Chemical Shift (8) ppm Assighment
150 - 155 C-6
145 - 150 C-3
135 - 140 C-4
120 - 125 C-2
115-120 C-5

Note: The chemical shifts are predicted and the exact values can vary depending on the
solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2,5-Dibromo-3-nitropyridine
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Wavenumber (cm~?) Intensity Assignment
1520 - 1560 Strong Asymmetric NOz2 stretch
1340 - 1360 Strong Symmetric NO:2 stretch
C=N and C=C stretching
1550 - 1600 Medium o
(pyridine ring)
1000 - 1100 Medium C-Br stretch
800 - 900 Medium C-H out-of-plane bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 2,5-Dibromo-3-nitropyridine

m/z Relative Abundance Assignment

281 ~50% [M]* (with 27°Br)

283 ~100% [M+2]* (with 17°Br and 181Br)
285 ~50% [M+4]* (with 281Br)

235, 237, 239 Variable [M-NO2]*

202, 204 Variable [M-Br]*

123 Variable [M-2Br]*

Note: The isotopic pattern with three peaks for the molecular ion is a characteristic feature due

to the presence of two bromine atoms.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectral data for a
solid compound like 2,5-Dibromo-3-nitropyridine.

NMR Spectroscopy

e Sample Preparation:
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o Weigh approximately 5-10 mg of 2,5-Dibromo-3-nitropyridine.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, Acetone-de, DMSO-de) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.

o Data Acquisition:

o

Insert the NMR tube into the spectrometer.
o Tune and shim the instrument to optimize the magnetic field homogeneity.

o Acquire the *H NMR spectrum using a standard single-pulse experiment. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an
appropriate number of scans to achieve a good signal-to-noise ratio.

o Acquire the 133C NMR spectrum using a proton-decoupled pulse sequence. A larger
number of scans will be required due to the low natural abundance of 13C.

» Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
o Phase the resulting spectra.
o Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

o Integrate the peaks in the *H spectrum and identify the chemical shifts and coupling
constants.

o lIdentify the chemical shifts of the peaks in the 13C spectrum.

IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean.
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o Place a small amount of the solid 2,5-Dibromo-3-nitropyridine sample directly onto the
ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

o Data Acquisition:
o Collect a background spectrum of the empty ATR setup.

o Collect the sample spectrum. The instrument will automatically ratio the sample spectrum
to the background spectrum to produce the final absorbance or transmittance spectrum.

o Typically, spectra are collected in the range of 4000-400 cm~1.
» Data Processing:
o Identify the wavenumbers of the major absorption bands.

o Correlate the observed bands with known functional group frequencies.

Mass Spectrometry

o Sample Introduction:

o For a solid sample, direct insertion probe (DIP) with electron ionization (EI) is a common
method.

o Alternatively, the sample can be dissolved in a suitable solvent and introduced via direct
infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization
(APCI) source.

o Data Acquisition (EI):

o The sample is heated to induce vaporization and then ionized by a beam of high-energy
electrons (typically 70 eV).
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o The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole,
time-of-flight).

o The detector records the abundance of ions at each mass-to-charge (m/z) ratio.
o Data Analysis:
o |dentify the molecular ion peak(s).

o Analyze the isotopic pattern of the molecular ion to confirm the presence and number of
bromine atoms.

o Identify major fragment ions and propose fragmentation pathways.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound.
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Compound Synthesis & Purification
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Caption: Workflow for the synthesis, purification, and spectral analysis of 2,5-Dibromo-3-
nitropyridine.

» To cite this document: BenchChem. [Spectral Data Analysis of 2,5-Dibromo-3-nitropyridine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098540#2-5-dibromo-3-nitropyridine-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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